

Technical Guide: ^1H -NMR Spectral Analysis of N-Boc-2-aminoacetaldehyde

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Compound of Interest

Compound Name: *N*-Boc-2-aminoacetaldehyde

Cat. No.: B116907

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H -NMR spectral data for **N-Boc-2-aminoacetaldehyde**, a valuable building block in organic synthesis. The document details the spectral data, outlines a standard experimental protocol for its acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

N-Boc-2-aminoacetaldehyde, also known as tert-butyl N-(2-oxoethyl)carbamate, is a bifunctional molecule containing a protected amine and a reactive aldehyde. This structure makes it a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Accurate characterization of this compound is critical, and ^1H -NMR spectroscopy is a primary tool for its identification and purity assessment. However, the inherent instability of **N-Boc-2-aminoacetaldehyde** in common NMR solvents like deuterated chloroform (CDCl_3) and dimethyl sulfoxide ($\text{DMSO}-d_6$) presents a notable challenge, often leading to decomposition over time. Therefore, prompt analysis after sample preparation is highly recommended.

^1H -NMR Spectral Data

The following table summarizes the ^1H -NMR spectral data for **N-Boc-2-aminoacetaldehyde** recorded in CDCl_3 .

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.60	Singlet	1H	-	Aldehyde proton (-CHO)
5.26	Broad Singlet	1H	-	Amide proton (-NH)
4.04	Doublet	2H	5.1	Methylene protons (-CH ₂ -)
1.46	Singlet	9H	-	tert-Butyl protons (-C(CH ₃) ₃)

Note: The broadness of the amide proton signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Experimental Protocol for ¹H-NMR Analysis

This section outlines a general procedure for acquiring the ¹H-NMR spectrum of **N-Boc-2-aminoacetaldehyde**.

3.1. Materials and Equipment

- **N-Boc-2-aminoacetaldehyde**
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

- Weigh approximately 5-10 mg of **N-Boc-2-aminoacetaldehyde** directly into a clean, dry vial.

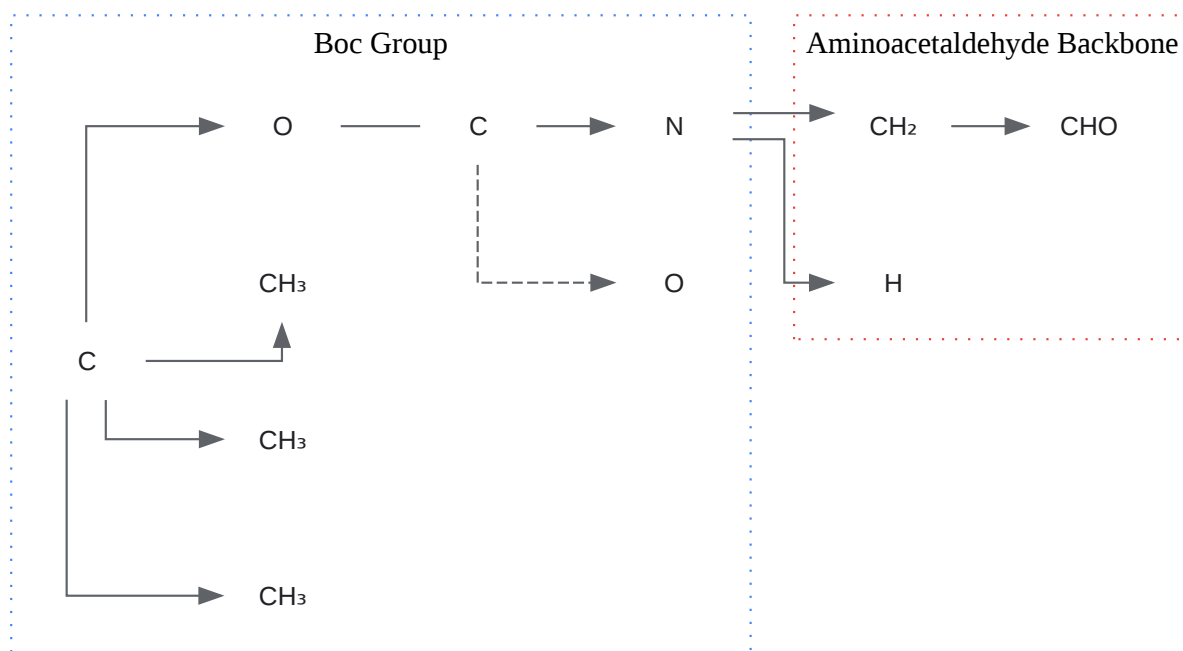
- Add approximately 0.6-0.7 mL of CDCl_3 (containing TMS as an internal standard) to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

3.3. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
- Set the appropriate acquisition parameters. Typical parameters for a ^1H -NMR experiment include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (can be adjusted based on sample concentration)
- Acquire the Free Induction Decay (FID).
- Process the FID by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

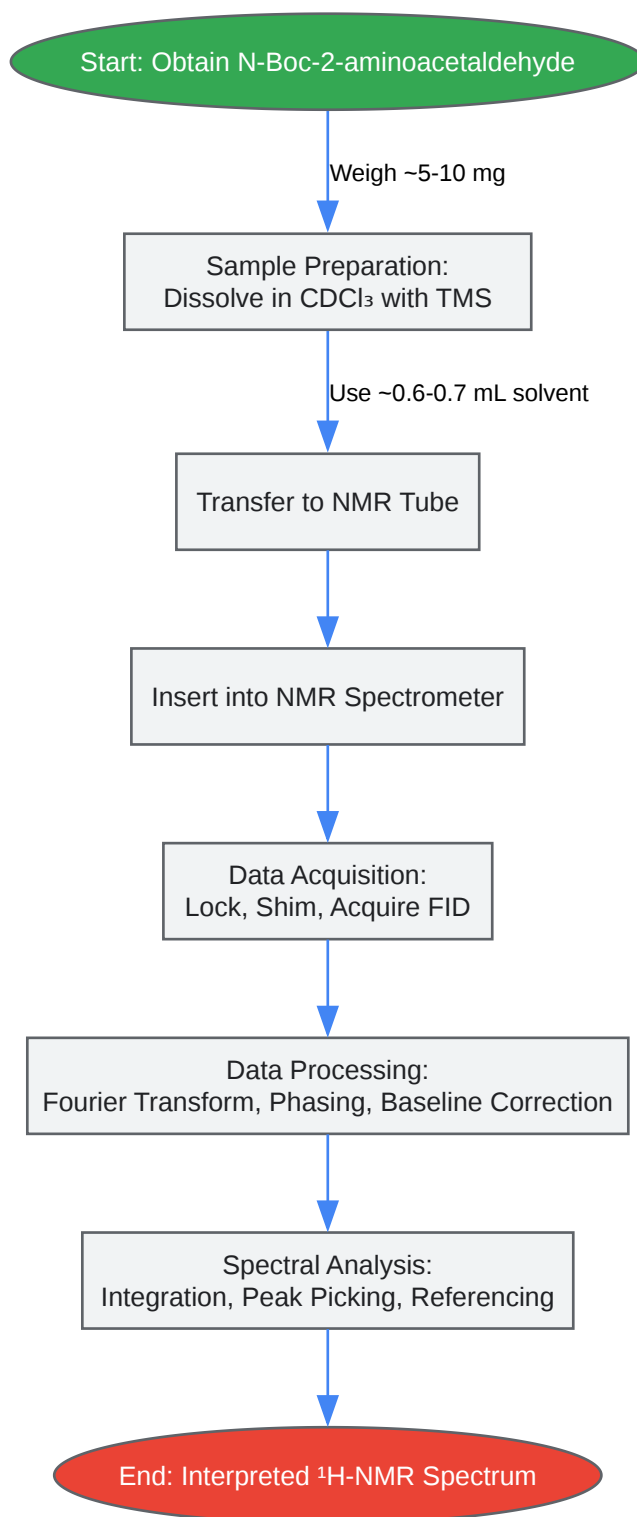
Visualization of Molecular Structure and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and a typical workflow for ^1H -NMR analysis.



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Figure 1: Molecular structure of N-Boc-2-aminoacetaldehyde.



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Figure 2: Experimental workflow for ^1H -NMR analysis.

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